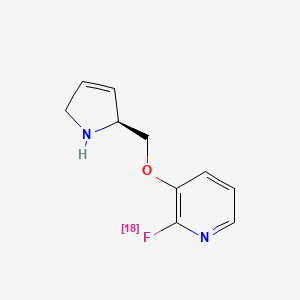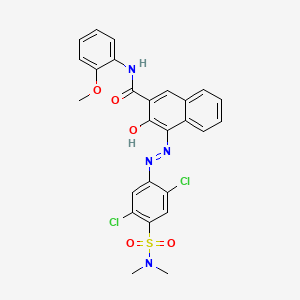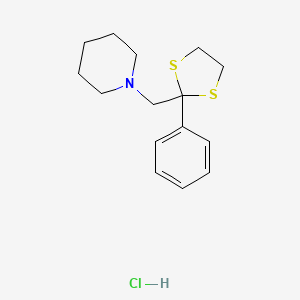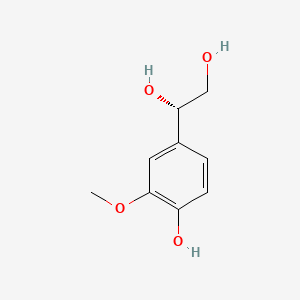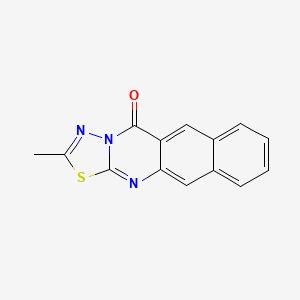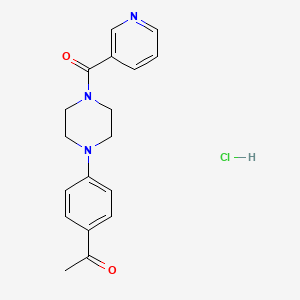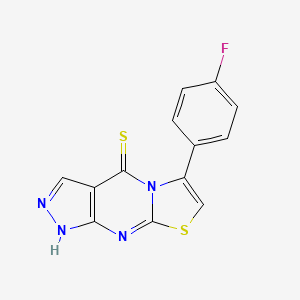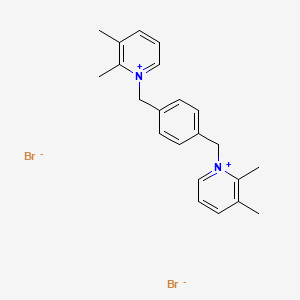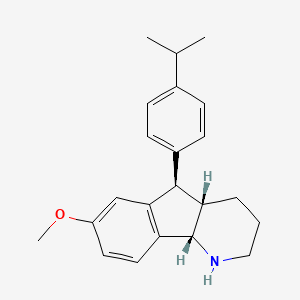
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)-, (4a-alpha,5-beta,9b-alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)-, (4a-alpha,5-beta,9b-alpha)- is a complex organic compound with a unique structure that combines elements of indene and pyridine
Vorbereitungsmethoden
The synthesis of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)- involves multiple steps, starting with the preparation of the indene and pyridine precursors. These precursors are then subjected to a series of reactions, including cyclization and methoxylation, to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacological agent.
Industry: It may be used in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.
Vergleich Mit ähnlichen Verbindungen
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)- can be compared with other similar compounds, such as:
Indeno[1,2-b]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Methoxy-substituted indene derivatives: These compounds have methoxy groups attached to the indene ring, similar to the compound .
Phenyl-substituted pyridine derivatives: These compounds have phenyl groups attached to the pyridine ring, similar to the compound .
The uniqueness of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-5-(4-(1-methylethyl)phenyl)- lies in its specific combination of structural elements and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88763-29-5 |
|---|---|
Molekularformel |
C22H27NO |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
(4aS,5R,9bS)-7-methoxy-5-(4-propan-2-ylphenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C22H27NO/c1-14(2)15-6-8-16(9-7-15)21-19-5-4-12-23-22(19)18-11-10-17(24-3)13-20(18)21/h6-11,13-14,19,21-23H,4-5,12H2,1-3H3/t19-,21-,22+/m0/s1 |
InChI-Schlüssel |
OLQQQPDTHCIYAT-ILWGZMRPSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)[C@H]2[C@@H]3CCCN[C@@H]3C4=C2C=C(C=C4)OC |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2C3CCCNC3C4=C2C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



